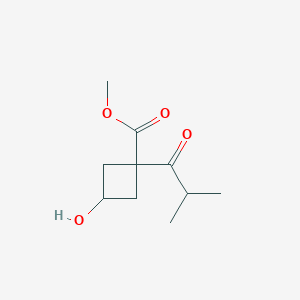

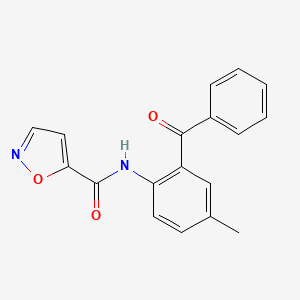

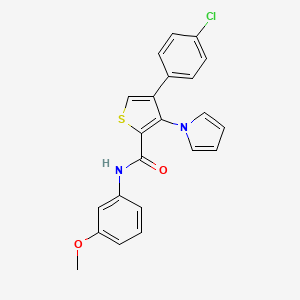

![molecular formula C24H22N4O3S B2926093 1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845798-62-1](/img/structure/B2926093.png)

1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxaline is a heterocyclic compound that has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Synthesis Analysis

Several synthetic approaches have been developed to afford a variety of quinoxaline derivatives . These methods often involve the use of transition metal catalysts . The synthesis of quinoxaline derivatives often involves the reaction of 2-nitroanilines with vicinal diols .Molecular Structure Analysis

Quinoxaline derivatives can be systematically modified with careful molecular engineering to achieve different molecular shapes, directing them to self-assemble into various types of mesophases .Chemical Reactions Analysis

Quinoxaline has been used as an acceptor in the creation of multifunctional luminescent materials . These materials exhibit high-contrast polymorph-dependent emission and multicolor mechanochromic luminescence in aggregate states .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure . They can exhibit properties such as aggregation-induced emission, mechanochromic luminescence, and electroluminescent features .Wissenschaftliche Forschungsanwendungen

Fluorescence Properties and Synthesis Applications

A study focused on the fluorescence properties of novel derivatives based on the imidazo[1,2-a]quinoxaline structures, highlighting the significance of substituting groups like phenyl, which can be modified with hydroxy or methoxy moieties. This modification imparts unique fluorescence characteristics, useful in material science for sensing applications or in the development of novel fluorescent probes (Patinote et al., 2017).

Anticancer and Kinase Inhibition

Research on quinoxaline derivatives, akin to the target compound, has identified potential anticancer activities. For instance, compounds with quinoxaline moieties have been evaluated for their inhibitory effects against specific kinases, which are crucial in cancer cell signaling pathways. Such studies provide a basis for further investigation into quinoxalines as potential therapeutic agents (Liao et al., 2015).

Synthetic Methodologies

The development of synthetic methodologies for imidazoquinoxaline compounds, including those with specific substituents such as "1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline," is crucial for enabling the exploration of their biological and physical properties. Studies demonstrate various synthetic routes, including condensation reactions and the use of novel catalysts, to construct imidazoquinoxaline ring systems efficiently (Chen & Liu, 2016).

Enzymatic and Metabolic Studies

Though not directly related to the exact compound , research on the metabolic pathways and enzymatic activities of related imidazoquinoxaline compounds in biological systems can provide insights into how such structures might interact within living organisms. This includes studies on their metabolism, pharmacokinetics, and potential interactions with biomolecules, which could inform drug design and development processes (Khier et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Quinoxaline-based polymers have shown a promising future, reaching a very outstanding power conversion efficiency (PCE) of more than 11%, which shows that they have significant potential in reaching the efficiency limit of commercial applications of polymer solar cells . Further developments of quinoxaline-based conjugated polymers achieved through the synergy of molecular engineering strategies will increase the photovoltaic performance to levels closer to those required for commercial applications in the near future .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-[2-(4-methoxyphenyl)ethyl]-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-31-19-13-11-18(12-14-19)15-16-27-17-28(32(29,30)20-7-3-2-4-8-20)24-23(27)25-21-9-5-6-10-22(21)26-24/h2-14H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWSOKHAZUAAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

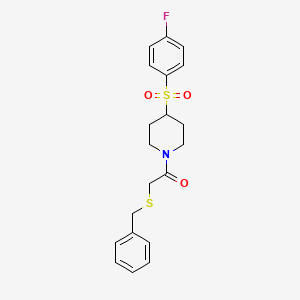

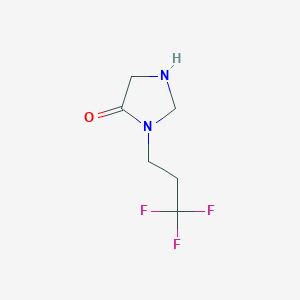

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)

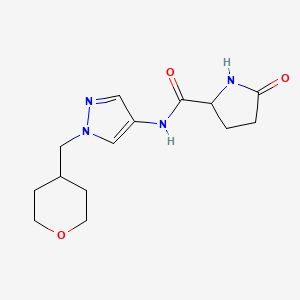

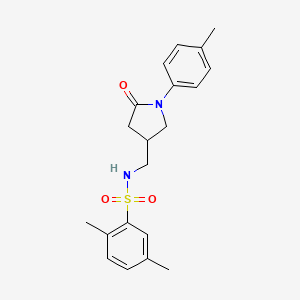

![2-Methyl-4-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2926014.png)

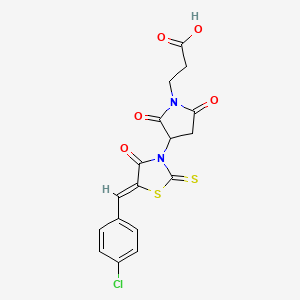

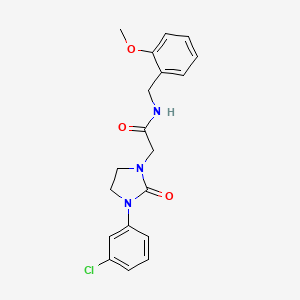

![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)

![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)

![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)